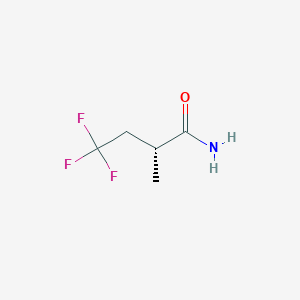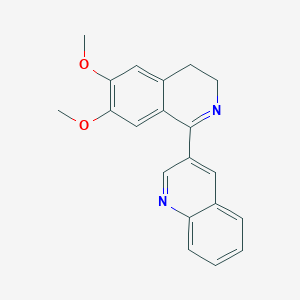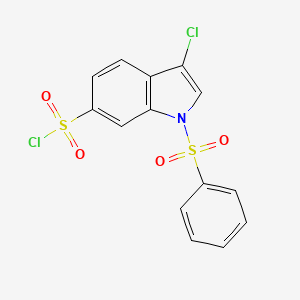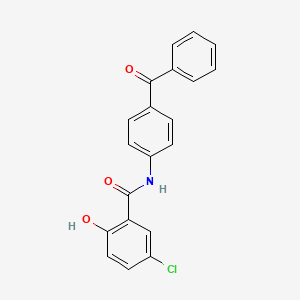
(2R)-4,4,4-trifluoro-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4,4,4-trifluoro-2-methylbutanamide is an organic compound characterized by the presence of a trifluoromethyl group and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4,4-trifluoro-2-methylbutanamide typically involves the reaction of 4,4,4-trifluoro-2-methylbutanoic acid with an amine under appropriate conditions. One common method is to use a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-4,4,4-trifluoro-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(2R)-4,4,4-trifluoro-2-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism by which (2R)-4,4,4-trifluoro-2-methylbutanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-4,4,4-trifluoro-2-methylbutanamide: The enantiomer of (2R)-4,4,4-trifluoro-2-methylbutanamide.
4,4,4-trifluoro-2-methylbutanoic acid: The carboxylic acid precursor used in the synthesis of the amide.
2-methylbutanamide: A similar compound without the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its interactions with biological targets and its overall effectiveness in various applications.
Propiedades
Número CAS |
917918-99-1 |
|---|---|
Fórmula molecular |
C5H8F3NO |
Peso molecular |
155.12 g/mol |
Nombre IUPAC |
(2R)-4,4,4-trifluoro-2-methylbutanamide |
InChI |
InChI=1S/C5H8F3NO/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H2,9,10)/t3-/m1/s1 |
Clave InChI |
CSVKEFBFKJBWND-GSVOUGTGSA-N |
SMILES isomérico |
C[C@H](CC(F)(F)F)C(=O)N |
SMILES canónico |
CC(CC(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid](/img/structure/B12613429.png)
![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)



![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)
![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)


![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)
![1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12613484.png)
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
![N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine](/img/structure/B12613503.png)
